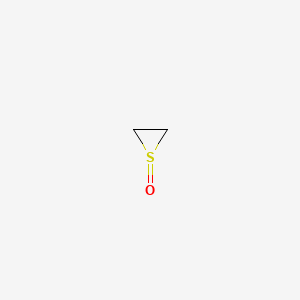

Thiirane 1-oxide

Descripción general

Descripción

Thiirane 1-oxide, also known as ethylene episulfoxide, is a cyclic chemical compound with the formula C2H4OS . It is a derivative of Thiirane, which is the smallest sulfur-containing heterocycle and the simplest episulfide .

Synthesis Analysis

Thiirane can be prepared by the reaction of ethylene carbonate and KSCN . A general stereoselective synthesis of thiiranes is accomplished by taking advantage of stereospecific electrocyclization of thiocarbonyl ylides, which are generated in situ from readily available α,α’-aldazine α-oxides upon treatment with Lawesson’s reagent . This newly developed practical method provides a variety of cis−1,2-diarylthiiranes as essentially single diastereomers in high yields under mild reaction conditions .Molecular Structure Analysis

The molecular structure of Thiirane 1-oxide is represented by the formula C2H4OS . The C-C and C-S distances in ethylene sulfide are respectively 1.473 and 1.811 Å. The C-C-S and C-S-C angles are respectively 66.0 and 48.0° .Chemical Reactions Analysis

Thiiranes undergo ring expansions to generate various four-, five-, six-, and seven-membered heterocyclic products, even larger heterocycles . They participate in ring openings and subsequent ring closures to give rise to ring-expansion products, including four- to seven-membered sulfur-containing heterocyclic compounds .Physical And Chemical Properties Analysis

Thiirane 1-oxide has a molecular weight of 76.118 . More detailed physical and chemical properties may be found in specialized chemical databases .Aplicaciones Científicas De Investigación

Adduct Formation and Ring Opening

Thiirane-1-oxide is known for its ability to form adducts and undergo ring-opening reactions. Studies show that it can form a 2:1 adduct with certain compounds, altering the bond lengths within the three-membered ring and leading to the formation of thiosulfinic acid esters upon nucleophilic attack (Schenk, Khadra, & Burschka, 1990).

Infrared Laser Chemistry

Thiirane-1-oxide is also significant in the field of infrared laser chemistry. Its diastereomeric forms and their behavior under infrared multiphoton excitation have been studied, providing insights into dissociation processes and diastereomer enrichment, marking a unique example in the field (Gross, Grassi, & Quack, 1998).

Photooxidation Reactions

The interaction of thiirane with singlet oxygen has been extensively studied. This research has revealed that the reaction products vary depending on the solvent and substrate concentration, leading to the formation of thiirane oxide or sulfinic esters. These studies contribute to understanding the mechanisms of photooxidation reactions (Jensen & Foote, 1987).

Stereochemical Analysis

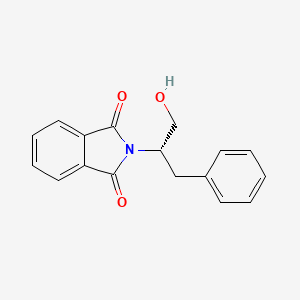

Research into the stereochemistry of thiirane S-oxides derived from certain alcohols has been conducted. These studies provide insights into the effects of oxidation on thiirane derivatives, contributing to the broader understanding of stereochemical processes in organic chemistry (Carlier, Liu, & Lam, 1997).

Sulfur Monoxide Formation

Thiirane 1-oxides have been identified as effective precursors for sulfur monoxide formation. This discovery has practical implications in the synthesis of cyclic sulfoxides, expanding the applications of thiirane 1-oxides in synthetic chemistry (Abu-Yousef & Harpp, 1997).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

thiirane 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4OS/c3-4-1-2-4/h1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYCVCFVEKMHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221355 | |

| Record name | Thiirane S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiirane 1-oxide | |

CAS RN |

7117-41-1 | |

| Record name | Thiirane oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7117-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiirane, 1-oxide- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007117411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiirane S-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

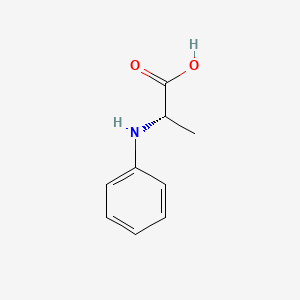

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

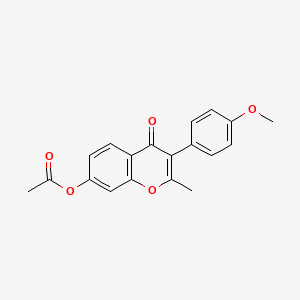

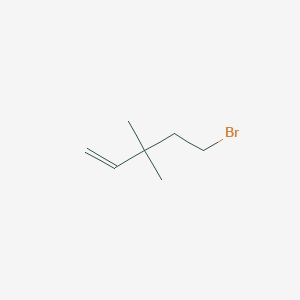

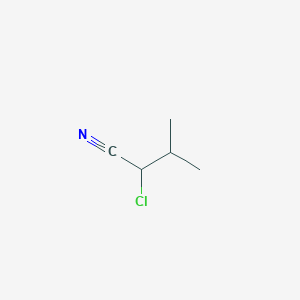

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B3056342.png)